molecular formula C7H9NO B2881485 4-Isocyanatocyclohex-1-ene CAS No. 4103-88-2

4-Isocyanatocyclohex-1-ene

Cat. No.: B2881485
CAS No.: 4103-88-2
M. Wt: 123.155
InChI Key: YHTXKUQEAUWAPA-UHFFFAOYSA-N
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Description

4-Isocyanatocyclohex-1-ene is an organic compound with the molecular formula C7H9NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanatocyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phosgene (COCl2) in the presence of a base such as triethylamine. Another method includes the use of diphenyl phosphoryl azide and triethylamine in toluene at temperatures ranging from 20°C to 80°C .

Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. For example, a two-step process may include the use of copper(I) chloride under an inert atmosphere followed by treatment with hydrogen chloride in 1,4-dioxane .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanatocyclohex-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alcohols and amines can react with the isocyanate group under mild conditions.

Major Products:

Scientific Research Applications

4-Isocyanatocyclohex-1-ene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.

    Biology: Investigated for its potential use in bioconjugation techniques.

    Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and elastomers

Mechanism of Action

The mechanism of action of 4-Isocyanatocyclohex-1-ene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymer synthesis and bioconjugation .

Comparison with Similar Compounds

    Cyclohexyl isocyanate: Similar structure but lacks the double bond in the ring.

    Phenyl isocyanate: Contains a phenyl group instead of a cyclohexene ring.

    Hexamethylene diisocyanate: Contains two isocyanate groups and a linear aliphatic chain.

Uniqueness: 4-Isocyanatocyclohex-1-ene is unique due to the presence of both an isocyanate group and a double bond within the cyclohexene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-isocyanatocyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h1-2,7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTXKUQEAUWAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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